2-Deoxy-D-[6-13C]glucose
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Overview
Description
2-Deoxy-D-[6-13C]glucose is a glucose analog where the hydroxyl group at the second carbon is replaced by hydrogen, and the sixth carbon is labeled with the carbon-13 isotope. This compound is used extensively in biochemical research due to its ability to inhibit glycolysis and its applications in metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Deoxy-D-glucose typically involves the use of 3,4,5-tri-O-acetyl D-glucal as a starting material. The process includes:
Acetylation: The starting material is acetylated to protect the hydroxyl groups.
Bromination: The acetylated compound undergoes bromination.
Elimination: The brominated compound is subjected to elimination reactions.
Hydrolysis: Basic hydrolysis is performed to remove the acetyl groups.
Recrystallization: The final product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for 2-Deoxy-D-glucose involve catalytic hydrolysis and deprotection steps. These methods are designed to be efficient, with high yields and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-D-glucose undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and other substitution reactions often use reagents like bromine or chlorine.
Major Products
The major products formed from these reactions include various deoxy derivatives and labeled glucose analogs, which are useful in metabolic studies and imaging applications .
Scientific Research Applications
2-Deoxy-D-[6-13C]glucose has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand glucose metabolism.
Biology: Helps in studying cellular uptake and utilization of glucose.
Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit glycolysis in tumor cells.
Industry: Used in the production of diagnostic agents for imaging techniques like PET scans.
Mechanism of Action
2-Deoxy-D-glucose acts as a glucose analog and inhibits glycolysis by competing with glucose for uptake by glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate, which cannot be further metabolized. This accumulation inhibits the function of hexokinase and glucose-6-phosphate isomerase, leading to a depletion of ATP and inducing cell death .
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-D-galactose: Another glucose analog that inhibits glycolysis and has similar applications in metabolic studies.
Fluorodeoxyglucose (FDG): Used in PET imaging, where one of the hydrogen atoms is replaced with fluorine-18.
Uniqueness
2-Deoxy-D-[6-13C]glucose is unique due to its carbon-13 labeling, which makes it particularly useful in NMR spectroscopy and other imaging techniques that require isotopic labeling .
Properties
Molecular Formula |
C6H12O5 |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
(4R,5S,6R)-6-(hydroxy(113C)methyl)oxane-2,4,5-triol |
InChI |
InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5?,6+/m1/s1/i2+1 |
InChI Key |
PMMURAAUARKVCB-ZCKPVKCLSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](OC1O)[13CH2]O)O)O |
Canonical SMILES |
C1C(C(C(OC1O)CO)O)O |
Origin of Product |
United States |
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